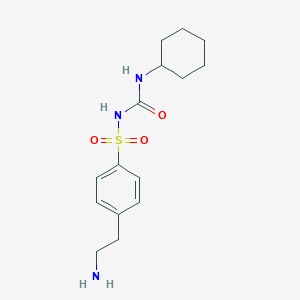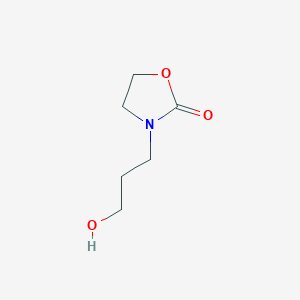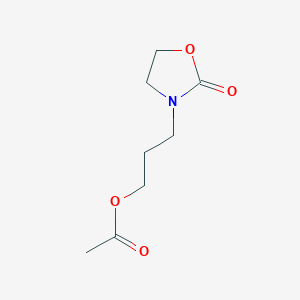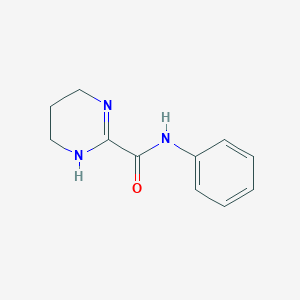
N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide, also known as PTHP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrimidine derivatives and has been found to exhibit various biochemical and physiological effects in laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide is not fully understood. However, it has been proposed that N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide exerts its effects by modulating the activity of various neurotransmitters such as serotonin, dopamine, and glutamate. N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has been found to exhibit various biochemical and physiological effects in laboratory experiments. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has also been found to exhibit anticonvulsant effects in animal models of epilepsy. Additionally, N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide in laboratory experiments is its low toxicity. N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has been found to be well-tolerated in animal models, even at high doses. Additionally, N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has been found to have good solubility in water, which makes it easy to administer in laboratory experiments. However, one of the limitations of using N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide in laboratory experiments is its relatively low potency. Higher doses of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide may be required to achieve therapeutic effects.
Direcciones Futuras
There are several future directions for the research on N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide. One of the areas of research is the development of more potent analogs of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide. Additionally, the mechanism of action of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide needs to be further elucidated to understand its full therapeutic potential. Future research should also focus on the potential applications of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide in the treatment of other neurological disorders such as multiple sclerosis and traumatic brain injury.
Conclusion:
In conclusion, N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits various biochemical and physiological effects in laboratory experiments and has potential applications in the treatment of neurodegenerative disorders. The synthesis of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide involves the condensation reaction of phenylhydrazine and ethyl acetoacetate in the presence of ammonium acetate. While N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has several advantages for laboratory experiments, its low potency remains a limitation. Future research should focus on the development of more potent analogs of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide and its potential applications in the treatment of other neurological disorders.
Métodos De Síntesis
The synthesis of N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide involves the condensation reaction of phenylhydrazine and ethyl acetoacetate in the presence of ammonium acetate. The reaction yields a yellow crystalline product, which is further purified by recrystallization. The overall yield of the synthesis process is around 60%.
Aplicaciones Científicas De Investigación
N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in laboratory experiments. N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide has also been found to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
156309-07-8 |
|---|---|
Nombre del producto |
N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide |
Fórmula molecular |
C11H13N3O |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
N-phenyl-1,4,5,6-tetrahydropyrimidine-2-carboxamide |
InChI |
InChI=1S/C11H13N3O/c15-11(10-12-7-4-8-13-10)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)(H,14,15) |
Clave InChI |
CKLGZFAZRZPYOR-UHFFFAOYSA-N |
SMILES |
C1CNC(=NC1)C(=O)NC2=CC=CC=C2 |
SMILES canónico |
C1CNC(=NC1)C(=O)NC2=CC=CC=C2 |
Sinónimos |
N-Phenyl-1,4,5,6-tetrahydro-2-pyrimidinecarboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



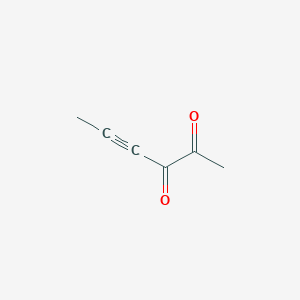
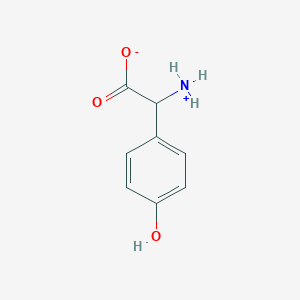
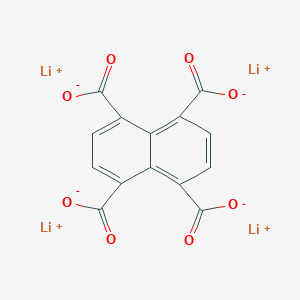
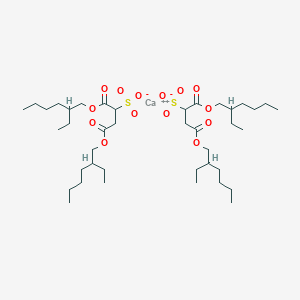
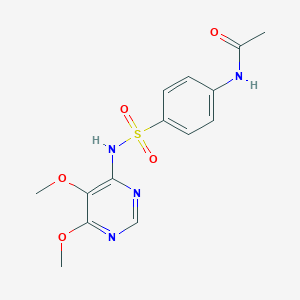
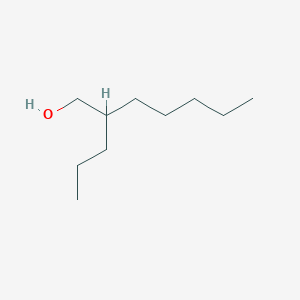
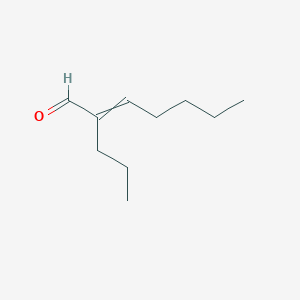
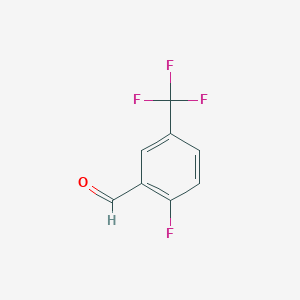
![3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B125127.png)
